molecular formula C20H23NO4 B1469917 Naltrexone-d4 CAS No. 2070009-29-7

Naltrexone-d4

Cat. No.: B1469917
CAS No.: 2070009-29-7
M. Wt: 345.4 g/mol
InChI Key: DQCKKXVULJGBQN-FLTDTWANSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naltrexone-d4 involves the incorporation of deuterium atoms into the 6β-hydroxynaltrexone molecule. This process typically starts with the precursor naltrexone, which undergoes a series of chemical reactions to introduce deuterium at specific positions. The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. High-performance liquid chromatography (HPLC) is commonly used to purify the final product, ensuring high purity and consistency . The production process is optimized to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

Naltrexone-d4 undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones.

    Reduction: Reduction of ketones to hydroxyl groups.

    Substitution: Replacement of hydrogen atoms with deuterium atoms.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various deuterated analogs of naltrexone, each with specific applications in research and imaging .

Scientific Research Applications

Naltrexone-d4 has a wide range of scientific research applications:

Mechanism of Action

Naltrexone-d4, like its parent compound naltrexone, acts as an opioid receptor antagonist. It primarily binds to the mu-opioid receptors, blocking the effects of endogenous opioids and opioid drugs. This blockade reduces the euphoric and reinforcing effects of opioids and alcohol, aiding in the management of substance use disorders . The deuterium labeling does not significantly alter the mechanism of action but enhances its utility in research applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Naltrexone-d4

This compound is unique due to its deuterium labeling, which enhances its stability and allows for precise tracking in NMR studies. This makes it particularly valuable in research settings where detailed molecular analysis is required .

Properties

IUPAC Name

(4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-[(2,2,3,3-tetradeuteriocyclopropyl)methyl]-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c22-13-4-3-12-9-15-20(24)6-5-14(23)18-19(20,16(12)17(13)25-18)7-8-21(15)10-11-1-2-11/h3-4,11,15,18,22,24H,1-2,5-10H2/t15-,18+,19+,20-/m1/s1/i1D2,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQCKKXVULJGBQN-FLTDTWANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CCC34C5C(=O)CCC3(C2CC6=C4C(=C(C=C6)O)O5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C1([2H])[2H])CN2CC[C@]34[C@@H]5C(=O)CC[C@]3([C@H]2CC6=C4C(=C(C=C6)O)O5)O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501344850
Record name Naltrexone-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501344850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2070009-29-7
Record name Naltrexone-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501344850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A 1 kg batch of naltrexone microspheres were prepared as follows. Polymer solution was formed by dissolving 75:25 DL PLGA (poly(lactide)-co-glycolide) in ethyl acetate (EtAc) to form a solution of 16.7% polymer and 83.3% EtAc. A naltrexone solution was formed by dissolving naltrexone base in benzyl alcohol (BA) to form a solution of 30% naltrexone base anhydrous and 70% BA. The polymer solution and the naltrexone solution were mixed together to form a drug/polymer solution that was the “organic” or “oil” phase of the emulsion.
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70%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Naltrexone-d4
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Reactant of Route 3
Naltrexone-d4
Reactant of Route 4
Naltrexone-d4
Reactant of Route 5
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Reactant of Route 6
Naltrexone-d4

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